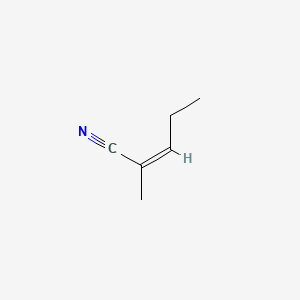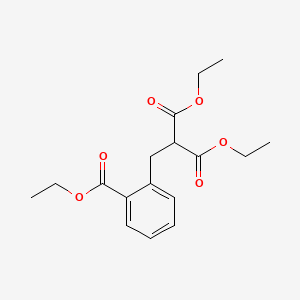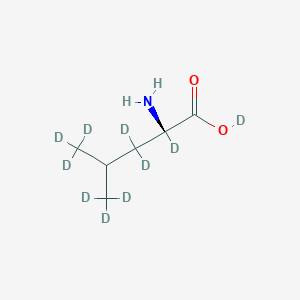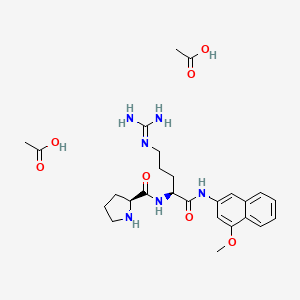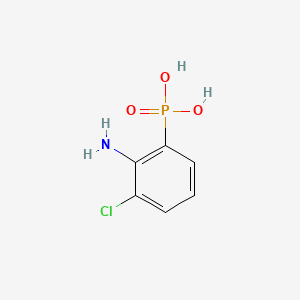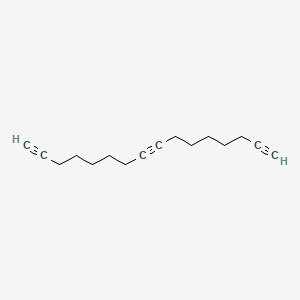
1,8,15-Hexadecatriyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,15-Hexadecatriyne is an organic compound with the molecular formula C₁₆H₂₂. It is characterized by the presence of three triple bonds within its carbon chain, making it a member of the polyacetylene family.
Preparation Methods
The synthesis of 1,8,15-Hexadecatriyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air .
Industrial production methods for this compound are less documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
1,8,15-Hexadecatriyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can lead to the formation of alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain, resulting in compounds like this compound halides.
Common reagents used in these reactions include hydrogen gas for reduction, halogens like chlorine or bromine for substitution, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions vary based on the specific conditions but generally include a range of functionalized derivatives .
Scientific Research Applications
1,8,15-Hexadecatriyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as an antimicrobial or anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic potential, particularly in the treatment of diseases that involve abnormal cell growth.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials .
Mechanism of Action
The mechanism by which 1,8,15-Hexadecatriyne exerts its effects is not fully understood. its reactivity is largely attributed to the presence of triple bonds, which can participate in various chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, potentially disrupting biological pathways or contributing to the formation of new materials .
Comparison with Similar Compounds
1,8,15-Hexadecatriyne can be compared to other polyacetylenes, such as:
1,3,5-Hexatriyne: Another polyacetylene with three triple bonds, but with a shorter carbon chain.
1,7,13-Hexadecatriyne: Similar in structure but with different positioning of the triple bonds.
1,9,17-Octadecatriyne: A longer-chain polyacetylene with similar reactivity but different physical properties
The uniqueness of this compound lies in its specific carbon chain length and the positioning of its triple bonds, which confer distinct chemical and physical properties that can be leveraged in various applications .
Properties
CAS No. |
4580-43-2 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
hexadeca-1,8,15-triyne |
InChI |
InChI=1S/C16H22/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H,5-14H2 |
InChI Key |
FQMIMRQHPBBFQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC#CCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
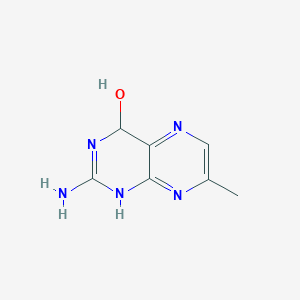
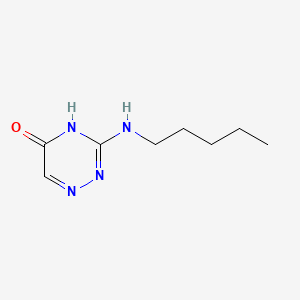
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
